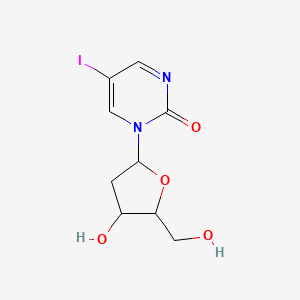
Secaubrytriol
Vue d'ensemble
Description
Synthesis Analysis
Secaubrytriol's synthesis involves complex organic compound synthesis methodologies. A notable approach to designing chemical syntheses for such complex compounds utilizes artificial intelligence techniques, as demonstrated by the development of interactive programs like SECS to assist chemists in heuristically searching and evaluating synthetic pathways through logic-centered backward analysis from the target structure (Wipke, Ouchi, Krishnan, 1978).
Molecular Structure Analysis
The molecular structure of this compound was established through mass spectrometry and NMR experiments. Its relative configuration was defined unequivocally using X-ray crystallography, demonstrating the precision and complexity involved in determining the structure of such natural products (Grougnet et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving this compound and similar compounds often include the formation of adducts, as seen in the synthesis of solutions of SeCl2 in THF or dioxane. These reactions are characterized by specific interactions and bond formations, providing insight into the reactivity and chemical behavior of this compound (Maaninen et al., 1999).
Physical Properties Analysis
The study of physical properties, such as molecular weight, distributions, and intrinsic viscosities, is crucial for understanding the behavior of complex polymers and compounds like this compound in solution. Techniques like size exclusion chromatography (SEC) with universal calibration are employed to elucidate these properties, providing a comparative analysis with other polymers or polysaccharides (Striegel, Plattner, Willett, 1999).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with other molecules and its behavior in various chemical environments, can be inferred from studies on similar compounds. The interaction of molecules in the presence of catalysts and the resulting conformational changes highlight the dynamic nature of chemical properties in complex organic molecules (Yamada et al., 2006).
Applications De Recherche Scientifique
Biomédecine : Développement d’agents thérapeutiques
Secaubrytriol, en raison de sa structure triterpénoïde, a été étudié pour son potentiel dans le développement d’agents thérapeutiques. Les triterpénoïdes sont connus pour leurs propriétés anti-inflammatoires et anticancéreuses . En biomédecine, this compound pourrait être étudié pour son efficacité dans le traitement des maladies inflammatoires et comme composé complémentaire dans la thérapie du cancer.
Pharmacologie : Activité anti-inflammatoire
Dans la recherche pharmacologique, l’impact de this compound sur les voies inflammatoires est d’un intérêt significatif. Les études pourraient se concentrer sur son rôle dans la modulation de la production de cytokines ou l’inhibition des enzymes impliquées dans la réponse inflammatoire. Cela pourrait conduire au développement de nouveaux médicaments anti-inflammatoires .
Biochimie : Inhibition enzymatique
Biochimiquement, this compound peut agir comme un inhibiteur d’enzymes spécifiques qui sont surexprimées dans certaines maladies. La recherche peut être dirigée vers la compréhension de son affinité de liaison et de son mécanisme d’action, ce qui pourrait contribuer à la conception de médicaments ciblant les enzymes .
Biologie moléculaire : Modulation de l’expression génique
En biologie moléculaire, this compound pourrait être utilisé pour étudier la modulation de l’expression génique. Ses effets sur les facteurs de transcription et les voies de signalisation pourraient fournir des informations sur la régulation des gènes associés aux états pathologiques .
Génie chimique : Synthèse de biomatériaux
Les applications du génie chimique pourraient impliquer l’utilisation de this compound dans la synthèse de biomatériaux. Son incorporation dans des polymères ou des revêtements pourrait améliorer les propriétés des matériaux, telles que la biocompatibilité ou la durabilité, ce qui est essentiel pour les implants et les dispositifs médicaux .
Sciences de l’environnement : Études d’écotoxicologie
L’impact de this compound sur l’environnement pourrait être évalué par des études d’écotoxicologie. La recherche pourrait explorer sa biodégradabilité et ses effets potentiels sur les écosystèmes aquatiques et terrestres, contribuant à l’évaluation des risques environnementaux .
Safety and Hazards
Propriétés
IUPAC Name |
3-[(1S,4R,5R,8S,9S,12R,13R)-5-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-19(7-10-24(32)26(3,4)35)21-11-13-28(6)23-9-8-22(20(2)17-31)29(14-12-25(33)34)18-30(23,29)16-15-27(21,28)5/h19,21-24,31-32,35H,2,7-18H2,1,3-6H3,(H,33,34)/t19-,21-,22+,23+,24-,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSDEMPRAKPPFK-HIGWZERASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317608 | |
| Record name | Secaubrytriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
925932-10-1 | |
| Record name | Secaubrytriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925932-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Secaubrytriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Secaubrytriol and what other compounds were found alongside it?
A1: this compound was isolated from an exudate collected from the aerial parts of the Gardenia aubryi plant []. Along with this compound, researchers also found two other new 3,4-seco-cycloartanes: secaubryenol and secaubryolide. Additionally, several known compounds were identified, including (24S)-cycloartane-24,25-diol-3-one, coccinetane A, herbacetin 3,8-dimethyl ether, hibiscetin 3,8,3',4'-tetramethyl ether, and conyzatin [].
Q2: How was the structure of this compound elucidated?
A2: The structure of this compound was determined using a combination of mass spectrometry, NMR experiments, and X-ray crystallography. While mass spectrometry and NMR provided information about the compound's structure, X-ray crystallography was instrumental in definitively establishing the relative configuration of this compound [].
Q3: What initial biological activity was this compound tested for?
A3: The research primarily focused on evaluating the in vitro cytotoxic activity of this compound against a panel of four human solid tumor cell lines [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



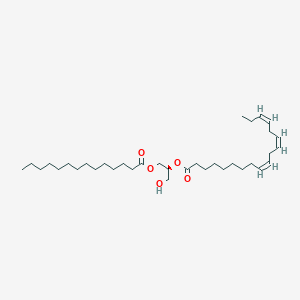
![2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one](/img/structure/B1254942.png)
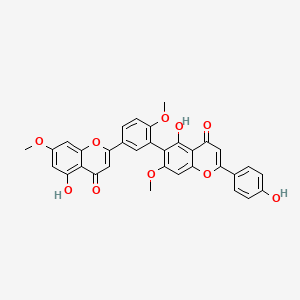




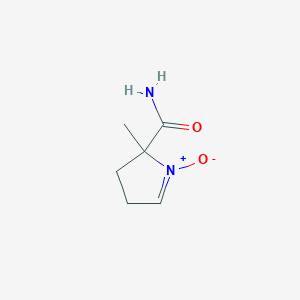
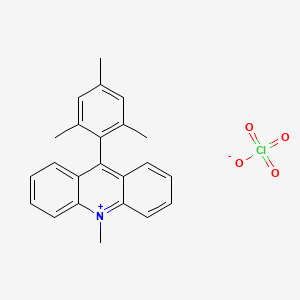

![(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254956.png)
![N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1254957.png)

